molecular formula C14H20N2O B1468132 1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one CAS No. 1460231-22-4

1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B1468132
CAS No.: 1460231-22-4
M. Wt: 232.32 g/mol
InChI Key: IXXDYQZEGFRZMY-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a colorless liquid that is miscible with water and most organic solvents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Chemical and Pharmacological Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one belongs to a class of compounds with potential applications in medicinal chemistry and drug discovery. Its structure resembles that of various pharmacologically active compounds, suggesting its relevance in the development of new therapeutic agents. The structural analogs of this compound, such as phenibut (β-phenyl-γ-aminobutyric acid), have been explored for their psychoactive properties, including anxiolytic and nootropic effects. However, the focus here is on the broader scientific applications beyond such specific uses.

Application in Synthesis and Material Science

Compounds with similar structural motifs have been utilized in the synthesis of complex molecules and materials. For instance, polyvinylpyrrolidone (PVP) is a polymer widely used in pharmaceutical formulations and as a carrier for drug delivery systems, demonstrating the versatility of pyrrolidine derivatives in material science (Yu Luo et al., 2021)[https://consensus.app/papers/role-polyvinylpyrrolidone-pharmaceutical-formulations-luo/27b6de52ad975087a8dcbc350b738ec8/?utm_source=chatgpt].

Biological Activity and Therapeutic Potential

Several studies have focused on the therapeutic potential of related compounds, particularly in the context of anticancer, antiviral, and antibacterial activities. Cinnamic acid derivatives, for example, have shown promise as traditional and synthetic antitumor agents, underscoring the significance of structurally related compounds in oncology (P. De et al., 2011)[https://consensus.app/papers/cinnamic-acid-derivatives-anticancer-agentsa-review-de/cd68d45bd6a157caacee9b0599361b2a/?utm_source=chatgpt]. Furthermore, the investigation of 1,3-thiazolidin-4-ones and their analogs highlights the pharmacological importance of compounds with similar structural features in combating various diseases (Jonas da Silva Santos et al., 2018)[https://consensus.app/papers/13thiazolidin4ones-potential-history-synthetic-santos/30b9585460f8579094ebb1f3d4b520b3/?utm_source=chatgpt].

Safety and Hazards

Pyrrolidine compounds, including “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one”, are generally considered to be hazardous. They are highly flammable and can cause harm if inhaled or if they come into contact with the skin .

Future Directions

The future directions for the research and development of “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” and other pyrrolidine compounds could involve exploring their potential therapeutic applications. Given their diverse biological activities, these compounds could be used for the development of novel drugs for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in the compound allows it to form hydrogen bonds with specific amino acids in enzymes, potentially inhibiting or activating their activity . For instance, molecular docking studies have shown that similar compounds can establish hydrogen bonds with serine and aspartate residues in enzymes, affecting their catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can interact with cell surface receptors, initiating signaling cascades that alter gene expression and metabolic pathways . These interactions can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can undergo degradation, leading to the formation of metabolites that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or organ toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-13(11-6-4-3-5-7-11)14(17)16-9-8-12(15)10-16/h3-7,12-13H,2,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXDYQZEGFRZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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